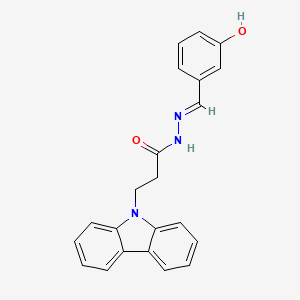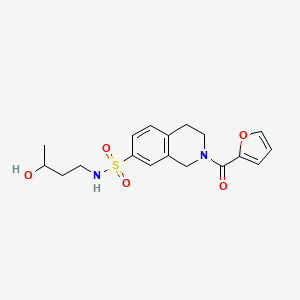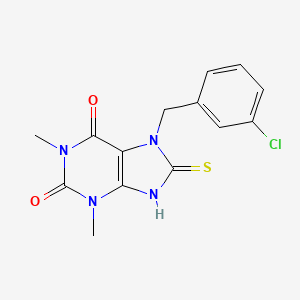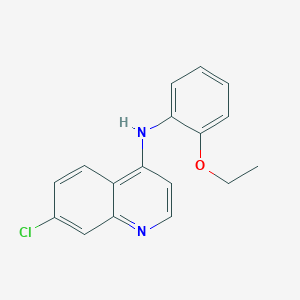
3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide involves the reaction of carbazole derivatives with various reagents to produce new heterocyclic compounds. For example, the treatment of carbazole with ethyl acetoacetate and subsequent reactions leads to the formation of several derivatives, indicating the versatility of carbazole as a precursor for synthesizing complex structures (Salih, Salimon, & Yousif, 2016).
Molecular Structure Analysis
Molecular docking and spectroscopic studies, including FT-IR, 1H & 13C NMR, and ESI-MS, have been utilized to characterize the structure of carbazole derivatives. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was analyzed using these techniques, revealing detailed insights into its configuration and electronic structure. Such analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets (Karrouchi et al., 2021).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For example, the reaction of carbazole derivatives with hydrazine hydrate, acetylacetone, and ethyl acetoacetate can produce compounds with potential antimicrobial activities. These reactions highlight the chemical versatility and potential applicability of carbazole-based compounds in medicinal chemistry (Salih, Salimon, & Yousif, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. While specific data on 3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide was not found, studies on similar compounds provide valuable insights. These properties are crucial for the formulation and application of these compounds in various fields (Karrouchi et al., 2021).
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activities : Some derivatives of benzimidazole and carbazole have demonstrated potential antimicrobial activities. This includes compounds synthesized from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide and related chemical structures (El-masry, Fahmy, & Abdelwahed, 2000).
Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Derivatives of 9H-carbazole, such as 2-(9H-carbazol-9-yl)acetohydrazide, have been prepared and evaluated as antimicrobial agents. These compounds showed significant antimicrobial properties (Salih, Salimon, & Yousif, 2016).
Anticancer Properties
- Synthesis and Biological Evaluation of Novel β-Carbolines as Anticancer Agents : Studies on β-carboline derivatives, which are structurally related to carbazole, have indicated that these compounds can inhibit the growth of cancer cells by inducing apoptosis, making them promising candidates for antitumor agents (Chen et al., 2015).
Bioinformatics and Neurodegenerative Diseases
- Bioinformatic Characterization of New Schiff Bases in Brain Disorders : Schiff bases derived from 6-chloro-9H-carbazol and related compounds have been studied for their potential applicability in treating neurodegenerative diseases like Alzheimer's. These studies include bioinformatics analysis to predict their binding to therapeutic targets, indicating their potential as neuropsychiatric drugs (Avram et al., 2021).
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15,26H,12-13H2,(H,24,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDTDDAZSHGRB-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Carbazol-9-YL)-N'-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)
